Cas no 614-18-6 (ethyl pyridine-3-carboxylate)

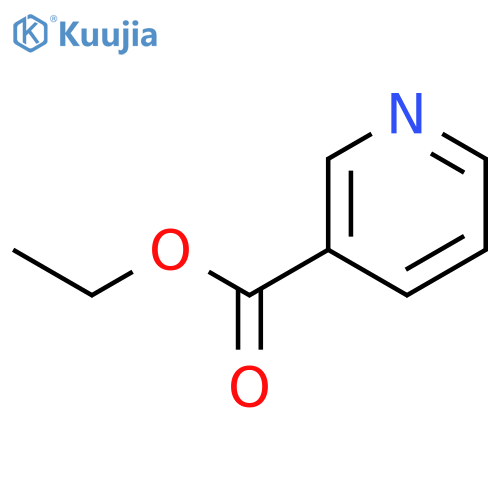

ethyl pyridine-3-carboxylate structure

商品名:ethyl pyridine-3-carboxylate

ethyl pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl nicotinate

- 3-PYRIDINECARBOXYLIC ACID ETHYL ESTER

- ETHYL 3-PYRIDINECARBOXYLATE

- ethyl nicotinoate

- ETHYL PYRIDINE-3-CARBOXYLATE

- NICOTINIC ACID ETHYL ESTER

- RARECHEM AL BI 0185

- 3-(Ethoxycarbonyl)pyridine

- 3-Carbethoxypyridine

- Apamid

- Ba 2673

- beta-Pyridinecarboxylic acid ethyl ester

- Ignicut

- Ignocut

- Mucotherm

- Nicaethan

- Nikethan

- Nikithan

- pyridine-3-carboxylicacidethylester

- 3-Picolinic acid ethyl ester

- nicotinic ethyl ester

- 3-Pyridinecarboxylic acid, ethyl ester

- Ethylnicotinate

- Nicotinic acid, ethyl ester

- NIJ3H353YH

- XBLVHTDFJBKJLG-UHFFFAOYSA-N

- .beta.-

- Ethyl nicotinoate,99%

- ethyl pyridine-3-carboxylate

-

- MDL: MFCD00006389

- インチ: 1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3

- InChIKey: XBLVHTDFJBKJLG-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=C([H])N=C([H])C([H])=C1[H])=O)C([H])([H])C([H])([H])[H]

- BRN: 122937

計算された属性

- せいみつぶんしりょう: 151.063329g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 151.063329g/mol

- 単一同位体質量: 151.063329g/mol

- 水素結合トポロジー分子極性表面積: 39.2Ų

- 重原子数: 11

- 複雑さ: 136

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色透明液体。

- 密度みつど: 1.107 g/mL at 25 °C(lit.)

- ゆうかいてん: 8-10 °C (lit.)

- ふってん: 223-224 °C(lit.)

- フラッシュポイント: 華氏温度:199.4°f< br / >摂氏度:93°C< br / >

- 屈折率: n20/D 1.504(lit.)

- ようかいど: 50g/l

- すいようせい: miscible

- PSA: 39.19000

- LogP: 1.25830

- かんど: 空気と光に敏感

- ようかいせい: 水、エタノール、エーテル、ベンゼンに溶けやすい。

ethyl pyridine-3-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H315,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: S26-S39-S37/39

- 福カードFコード:8-9-23

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- TSCA:Yes

- セキュリティ用語:S26;S37/39

- リスク用語:R36/38

ethyl pyridine-3-carboxylate 税関データ

- 税関コード:29333999

- 税関データ:

中国税関番号:

29333999

ethyl pyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20116-0.1g |

ethyl pyridine-3-carboxylate |

614-18-6 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20116-1.0g |

ethyl pyridine-3-carboxylate |

614-18-6 | 95% | 1.0g |

$26.0 | 2023-07-08 | |

| Chemenu | CM178147-500g |

Ethyl nicotinate |

614-18-6 | 95% | 500g |

$75 | 2022-06-10 | |

| Chemenu | CM178147-1000g |

Ethyl nicotinate |

614-18-6 | 95% | 1000g |

$125 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E63520-100g |

Ethyl nicotinate |

614-18-6 | 98% | 100g |

¥48.0 | 2023-09-07 | |

| Apollo Scientific | OR954544-100g |

ethyl pyridine-3-carboxylate |

614-18-6 | 98+% | 100g |

£17.00 | 2025-03-21 | |

| Enamine | EN300-20116-25.0g |

ethyl pyridine-3-carboxylate |

614-18-6 | 95% | 25.0g |

$38.0 | 2023-07-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E63520-500g |

Ethyl nicotinate |

614-18-6 | 98% | 500g |

¥198.0 | 2023-09-07 | |

| Apollo Scientific | OR954544-500g |

ethyl pyridine-3-carboxylate |

614-18-6 | 98+% | 500g |

£46.00 | 2025-02-21 | |

| Life Chemicals | F0001-1619-2.5g |

Ethyl nicotinate |

614-18-6 | 95%+ | 2.5g |

$40.0 | 2023-11-21 |

ethyl pyridine-3-carboxylate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:614-18-6)Ethylnicotinate

注文番号:LE17824

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

ethyl pyridine-3-carboxylate 関連文献

-

P. Baburajan,R. Senthilkumaran,Kuppanagounder P. Elango New J. Chem. 2013 37 3050

-

2. Nucleophilic substitution at two-co-ordinate sulphur. Br?nsted relationships with nitrogen nucleophilesEnnio Ciuffarin,Lucio Senatore,Mauro Isola J. Chem. Soc. B 1971 2187

-

Ahmed Kamal,Chada Narsimha Reddy,Malasala Satyaveni,D. Chandrasekhar,Jagadeesh Babu Nanubolu,Kiran Kumar Singarapu,Ram Awatar Maurya Chem. Commun. 2015 51 10475

-

Bradley S. Moore Nat. Prod. Rep. 2006 23 615

-

Wei-Jie Chang,Padi Yi-Syong Su,Kwang-Ming Lee CrystEngComm 2018 20 7248

614-18-6 (ethyl pyridine-3-carboxylate) 関連製品

- 6938-06-3(Butyl Pyridine-3-carboxylate)

- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)

- 16837-38-0(Nicotinic anhydride)

- 553-60-6(propan-2-yl pyridine-3-carboxylate)

- 1678-52-0(3,4-diethyl pyridine-3,4-dicarboxylate)

- 20826-02-2(Ethyl 5-methylnicotinate)

- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)

- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)

- 93-60-7(Methyl nicotinate)

- 94-44-0(Benzyl nicotinate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:614-18-6)Ethyl nicotinate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:614-18-6)烟酸乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ